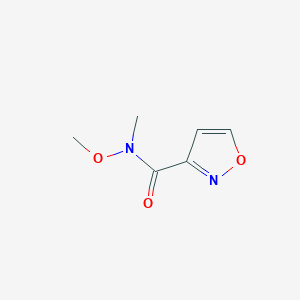

N-methoxy-N-methylisoxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEWMIAJHISOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NOC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methoxy N Methylisoxazole 3 Carboxamide

Direct Synthesis from Isoxazole-3-carboxylic Acid

A primary and direct route to N-methoxy-N-methylisoxazole-3-carboxamide begins with isoxazole-3-carboxylic acid. This method typically involves a two-step process: the formation of an acyl chloride intermediate followed by amidation.

Acyl Chloride Formation via Oxalyl Chloride and Dimethylformamide

The conversion of a carboxylic acid to its more reactive acyl chloride derivative is a common strategy in organic synthesis. blogspot.com For isoxazole-3-carboxylic acid, this transformation is effectively achieved using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comorgsyn.org The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.comresearchgate.net

The mechanism involves the initial reaction of oxalyl chloride with DMF to form a highly electrophilic Vilsmeier-type intermediate. blogspot.comyoutube.com This intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF catalyst in the process. blogspot.comyoutube.com The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous, which helps to drive the reaction to completion. blogspot.com While thionyl chloride is another common reagent for this transformation, the oxalyl chloride/DMF system is often preferred for its mild reaction conditions. blogspot.comcommonorganicchemistry.com

It is crucial to use anhydrous conditions, as acyl chlorides are highly reactive and can be hydrolyzed back to the carboxylic acid in the presence of water. researchgate.net The completion of the reaction is often assumed without isolation of the acyl chloride, which is then used directly in the subsequent step. researchgate.net

Amidation with N,O-Dimethylhydroxylamine Hydrochloride and Triethylamine (B128534)

The resulting isoxazole-3-carbonyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the desired this compound. wikipedia.orgwisc.edu This amidation reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction and to free the N,O-dimethylhydroxylamine from its hydrochloride salt.

The reaction involves the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of the acyl chloride. ccspublishing.org.cn The subsequent loss of a chloride ion and a proton results in the formation of the stable Weinreb amide. The use of triethylamine is critical for scavenging the HCl produced, preventing it from protonating the amine reagent and rendering it non-nucleophilic.

Weinreb Amide Preparation Protocols

Beyond the direct acyl chloride route, other methods for preparing Weinreb amides from carboxylic acids exist, often employing coupling reagents to activate the carboxylic acid in situ.

Coupling Reagents: 1,1′-Carbonyldiimidazole-Mediated Approaches

One effective method for the direct conversion of carboxylic acids to Weinreb amides involves the use of 1,1′-carbonyldiimidazole (CDI). orgsyn.org In this approach, the carboxylic acid is first treated with CDI to form a highly reactive acylimidazolide intermediate. This intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride to yield the N-methoxy-N-methylamide. orgsyn.org

This one-pot procedure is advantageous as it avoids the need to handle sensitive acyl chlorides. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at room temperature. The byproducts, imidazole (B134444) and carbon dioxide, are generally easy to remove. orgsyn.org

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of Weinreb amide synthesis can be highly dependent on the reaction conditions and the stoichiometry of the reagents. For coupling reactions, careful optimization is often necessary to achieve high yields and purity. For instance, in CDI-mediated couplings, using a slight excess of CDI (e.g., 1.3 equivalents) can ensure complete conversion of the starting carboxylic acid. orgsyn.org

Similarly, in methods involving the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride, the amount of base used is crucial. Typically, an excess of a tertiary amine base like triethylamine (e.g., 3-4 equivalents) is employed to ensure the complete neutralization of HCl and to drive the reaction forward. organic-chemistry.org The choice of solvent can also influence the reaction outcome, with aprotic solvents like dichloromethane, THF, and ethyl acetate (B1210297) being common choices.

Table 1: Reagent Stoichiometry in Weinreb Amide Synthesis

| Starting Material | Activating/Coupling Reagent | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Benzoic Acid | Triphenylphosphine (2.0 eq), Trichloroacetonitrile (2.0 eq) | N,O-dimethylhydroxylamine HCl (1.0 eq) | Triethylamine (4.0 eq) | CH₂Cl₂ | 93 |

| Isoxazole-3-carboxylic Acid | Oxalyl Chloride (1.3 eq), cat. DMF | N,O-dimethylhydroxylamine HCl (1.1 eq) | Triethylamine (3.0 eq) | CH₂Cl₂ | Not specified |

| Hindered Carboxylic Acids | Methanesulfonyl Chloride (1.1 eq) | N,O-dimethylhydroxylamine (1.1 eq) | Triethylamine (3.0 eq) | THF | 59-88 |

| Carboxylic Acid | 1,1'-Carbonyldiimidazole (1.3 eq) | N,O-dimethylhydroxylamine HCl (1.0 eq) | NaHCO₃ (sat. aq.) | CH₂Cl₂ | 92-94 |

This table presents a summary of various reported conditions for the synthesis of Weinreb amides, highlighting the different activating agents and stoichiometric ratios employed. orgsyn.orgorgsyn.orgorganic-chemistry.org

Purification Strategies in this compound Synthesis

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. A common and effective method for purification is column chromatography on silica (B1680970) gel. wisc.edu

The choice of eluent system is critical for achieving good separation. A mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether is frequently used. nih.gov For instance, a gradient of petroleum ether and diethyl ether has been used to purify related isoxazole (B147169) derivatives. nih.gov Similarly, a mixture of hexanes and ethyl acetate (e.g., 4:1 ratio) has been successfully employed for the purification of various Weinreb amides.

After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford the purified this compound, often as an oil or a low-melting solid. orgsyn.orgnih.gov

Chromatographic Techniques for Product Isolation

Following the synthesis of this compound, the crude reaction mixture is typically subjected to purification, most commonly by column chromatography. This technique is a cornerstone for the isolation of isoxazole derivatives in a laboratory setting.

Thin-Layer Chromatography (TLC): Before preparative-scale purification, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate (typically silica gel 60 F254), chemists can visualize the formation of the product and the consumption of reactants. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in determining the optimal solvent system for column chromatography. For analogous isoxazole carboxamides, various solvent systems have been employed to achieve good separation. nih.gov

Column Chromatography: This is the most prevalent method for the purification of isoxazole-based compounds. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A carefully selected solvent system (mobile phase) is then passed through the column. The choice of eluent is critical for effective separation. For compounds with structures similar to this compound, mixtures of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane are frequently used. nih.govcoresyn.com The polarity of the solvent system is often adjusted based on the TLC analysis to ensure the components of the mixture separate cleanly as they travel through the column.

For instance, in the synthesis of various 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, purification was achieved using column chromatography with solvent systems such as n-hexane:ethyl acetate (3:2) and dichloromethane:ethyl acetate (4:1). nih.gov Similarly, the purification of a precursor, methyl 3-methoxyisoxazole-5-carboxylate, was accomplished using silica gel column chromatography with a petroleum ether/diethyl ether (80:20) mixture. coresyn.com Another related nitro-isoxazole intermediate was purified using a petroleum ether/dichloromethane (50:50) system. coresyn.com These examples highlight the common chromatographic conditions that are applicable for the purification of isoxazole derivatives. The general procedure for synthesizing Weinreb amides, such as N-methoxy-N-methyl amides, also concludes with purification by column chromatography over silica gel using a hexane/ethyl acetate eluent system.

The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Below is a table summarizing typical chromatographic conditions used for the purification of related isoxazole carboxamide derivatives.

| Compound Class/Example | Chromatographic Method | Stationary Phase | Mobile Phase (v/v) | Reference |

| 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives | Column Chromatography | Silica Gel | n-hexane:ethyl acetate (3:2) | nih.gov |

| 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives | Column Chromatography | Silica Gel | Dichloromethane:ethyl acetate (4:1) | nih.gov |

| Methyl 3-methoxyisoxazole-5-carboxylate | Column Chromatography | Silica Gel | Petroleum ether:diethyl ether (80:20) | coresyn.com |

| Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | Column Chromatography | Silica Gel | Petroleum ether:dichloromethane (50:50) | coresyn.com |

| N-Methoxy-N-methyl amides (General) | Column Chromatography | Silica Gel | Hexanes:ethyl acetate (4:1) |

Chemical Reactivity and Derivatization of N Methoxy N Methylisoxazole 3 Carboxamide

Role as a Versatile Synthetic Intermediate

N-methoxy-N-methylamides, commonly known as Weinreb amides, are esteemed for their utility as intermediates in the synthesis of complex molecules. researchgate.netresearchgate.net Their stability and predictable reactivity make them valuable tools for chemists. researchgate.net The N-methoxy-N-methylamide functional group serves as a reliable precursor for the formation of aldehydes and ketones through reactions with various organometallic reagents. researchgate.net This controlled reactivity prevents the common problem of over-addition that can occur with other carboxylic acid derivatives. researchgate.net

The isoxazole (B147169) moiety itself is a key structural feature found in numerous biologically active compounds and pharmaceuticals, contributing to its importance in medicinal chemistry. beilstein-journals.org The combination of the Weinreb amide and the isoxazole ring in N-methoxy-N-methylisoxazole-3-carboxamide creates a powerful building block for the synthesis of a wide array of more complex molecular architectures.

Nucleophilic Reactivity at the Carboxamide Carbonyl

The carbonyl carbon of the N-methoxy-N-methylcarboxamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of the compound.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

A hallmark of Weinreb amides is their controlled reaction with organometallic reagents, such as Grignard (organomagnesium) and organolithium reagents. researchgate.netresearchgate.net When this compound is treated with these reagents, the nucleophilic carbon of the organometallic compound adds to the electrophilic carbonyl carbon of the amide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium or lithium atom to both the methoxy (B1213986) and carbonyl oxygens. This stable intermediate typically does not collapse to form a ketone until acidic workup. This two-step process prevents the newly formed ketone from reacting further with the organometallic reagent, thus avoiding the formation of tertiary alcohols, a common side product in similar reactions with other carboxylic acid derivatives. researchgate.net

Formation of Ketones and Other Carbonyl Compounds

The primary application of the reaction between this compound and organometallic reagents is the synthesis of ketones. researchgate.net Upon acidic workup of the stable tetrahedral intermediate, the corresponding ketone is liberated in high yield. This methodology provides a general and efficient route to a variety of isoxazolyl ketones, which are themselves valuable intermediates for further synthetic transformations.

Furthermore, reduction of the Weinreb amide with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can yield the corresponding aldehyde. This transformation further highlights the versatility of the N-methoxy-N-methylamide group as a precursor to different carbonyl compounds.

Transformations Involving the Isoxazole Heterocycle

The isoxazole ring of this compound can also participate in various chemical reactions, allowing for further diversification of the molecular scaffold.

Cycloaddition Reactions

The isoxazole ring can be synthesized via 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkyne. nih.gov This method is a powerful tool for constructing the isoxazole core. nih.gov While the fully formed isoxazole ring in this compound is generally stable, the principles of cycloaddition chemistry are fundamental to its synthesis and the potential for accessing related heterocyclic systems. nih.govnsc.ru For instance, the isoxazole ring can, under certain conditions, undergo ring-opening and subsequent rearrangement or further reactions, although this is less common than reactions at the carboxamide group.

Condensation and Coupling Reactions for Derivative Synthesis

The isoxazole-carboxamide scaffold is a key structural motif that can be chemically modified to produce a diverse range of derivatives. Condensation and coupling reactions are fundamental strategies for achieving this, primarily by forming new bonds, such as amide linkages, with other molecules. These reactions allow for the systematic alteration of the compound's structure to explore its chemical properties.

A prevalent method for synthesizing isoxazole-carboxamide derivatives is through the formation of an amide bond between an isoxazole-carboxylic acid and an amine. This transformation is frequently facilitated by the use of coupling agents. nih.gov One of the most effective and widely used combinations for this purpose is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov

The reaction typically involves dissolving the parent isoxazole-carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of EDC and DMAP. nih.gov EDC is a zero-linker carbodiimide (B86325) that activates the carboxylic acid group, making it susceptible to nucleophilic attack. nih.govchemistrysteps.com The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. chemistrysteps.com DMAP acts as an acyl transfer catalyst, reacting with the intermediate to form a still more reactive acyl-pyridinium species. nih.gov This species is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating the DMAP catalyst in the process. nih.gov The urea (B33335) byproduct formed from EDC is water-soluble, which simplifies its removal during the workup phase. chemistrysteps.com

A general procedure for this coupling reaction involves stirring the isoxazole-carboxylic acid with EDC and DMAP for a short period at room temperature before introducing the desired aniline (B41778) or other amine derivative to complete the reaction. nih.gov This method is noted for its mild reaction conditions and its utility in coupling even electron-deficient or sterically unreactive amines. nih.govnih.gov

Table 1: General Reaction Protocol for EDC/DMAP Mediated Amide Bond Formation

| Step | Reagent/Condition | Purpose |

| 1 | Dissolve Isoxazole-Carboxylic Acid in Dichloromethane (DCM) | Provide a suitable reaction medium. |

| 2 | Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activate the carboxylic acid group. nih.govchemistrysteps.com |

| 3 | Add 4-dimethylaminopyridine (DMAP) (catalytic amount) | Act as an acyl transfer catalyst to increase reaction rate. nih.govnih.gov |

| 4 | Stir at Room Temperature | Allow for the formation of the reactive intermediate. nih.gov |

| 5 | Add Amine Derivative (e.g., aniline) | Act as the nucleophile to form the amide bond. nih.gov |

| 6 | Monitor by Thin-Layer Chromatography (TLC) | Track the progress of the reaction to completion. nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. abap.co.inresearchgate.net This technique is particularly effective for the synthesis of heterocyclic compounds like isoxazole derivatives. abap.co.inresearchgate.net The core principle of microwave heating relies on the ability of a polar solvent or reagent to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. abap.co.in

For the synthesis of isoxazoles, microwave irradiation can drastically reduce reaction times, often from several hours to just a few minutes, while simultaneously improving product yields and selectivity. researchgate.net This efficiency is attributed to the rapid and localized superheating of the reaction medium, which can accelerate reaction rates. abap.co.in The process is also considered a "green chemistry" approach because it is more energy-efficient and often leads to cleaner reactions with fewer byproducts. abap.co.in

One common microwave-assisted route to isoxazole derivatives involves the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. researchgate.net Research comparing this method with conventional heating has demonstrated marked improvements. For instance, reactions that required 6-8 hours using conventional heating could be completed in 6-10 minutes under microwave irradiation, with yields increasing from a range of 58-69% to 67-82%. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives

| Parameter | Conventional Heating Method | Microwave Irradiation Method |

| Reaction Time | 6–8 hours | 6–10 minutes |

| Product Yield | 58–69% | 67–82% |

| Key Advantages | - | High selectivity, improved yield, reduced reaction time, cleaner reaction profile. abap.co.inresearchgate.net |

General Reactivity Profile of Tertiary Carboxamides in Organic Synthesis

Tertiary carboxamides, such as this compound, are generally considered to be robust and relatively unreactive functional groups. However, their reactivity can be harnessed through specific activation methods, enabling them to participate in a variety of synthetic transformations. ntu.edu.sg A significant area of research involves their deoxygenative reductive functionalization to produce α-branched amines, which are valuable structures in medicinal chemistry. ntu.edu.sgbohrium.comnih.gov

One strategy involves the controlled reduction of the tertiary amide carbonyl group with a hydride source, such as a sodium hydride-sodium iodide composite, to form an anionic hemiaminal intermediate in situ. nih.govntu.edu.sglookchem.com This intermediate is too unstable to be isolated but can be trapped by an electrophile, like trimethylsilyl (B98337) chloride (TMSCl). ntu.edu.sglookchem.com The resulting O-silylated hemiaminal is a highly reactive species. ntu.edu.sg It can readily eliminate trimethylsiloxide to generate a reactive iminium ion. ntu.edu.sglookchem.com This iminium ion is a powerful electrophile that can then be attacked by a wide range of carbon-centered nucleophiles, including Grignard reagents, to form a new carbon-carbon bond at the former carbonyl carbon. bohrium.comnih.govntu.edu.sg This entire sequence achieves a reductive functionalization of the amide. ntu.edu.sglookchem.com

The presence of an N-methoxy group, as in this compound, can specifically influence the reactivity. The N-methoxy group is known to be essential for certain transformations. d-nb.info For example, in copper-catalyzed C-O cross-coupling reactions with arylboronic acids, the N-methoxy group is believed to increase the electron density on the carbonyl oxygen. mdpi.com This facilitates a tautomerization to a hydroxamic acid-like structure, directing the coupling to occur at the oxygen atom instead of the nitrogen atom. mdpi.com This highlights how the specific substitution on the amide nitrogen plays a crucial role in directing the compound's reactivity. d-nb.infomdpi.com

Spectroscopic and Analytical Characterization of N Methoxy N Methylisoxazole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Analysis of the ¹H NMR spectrum of N-methoxy-N-methylisoxazole-3-carboxamide is anticipated to reveal distinct signals corresponding to the different sets of protons in the molecule. Based on the analysis of structurally similar compounds, the expected chemical shifts would be observed in a suitable deuterated solvent, such as deuterochloroform (CDCl₃).

The methoxy (B1213986) group (O-CH₃) attached to the isoxazole (B147169) ring is expected to produce a singlet at approximately δ 3.8-4.0 ppm. The methyl group attached to the amide nitrogen (N-CH₃) would likely appear as another singlet in the region of δ 3.3-3.5 ppm. The proton on the isoxazole ring is expected to resonate as a singlet further downfield, typically in the δ 6.5-7.0 ppm range, due to the electronic effects of the heterocyclic ring system.

It is important to note that the exact chemical shifts can be influenced by the solvent and the presence of any impurities.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isoxazole-H | 6.5 - 7.0 | Singlet | 1H |

| O-CH₃ | 3.8 - 4.0 | Singlet | 3H |

| N-CH₃ | 3.3 - 3.5 | Singlet | 3H |

Note: Data are predicted based on analogous structures and may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the carboxamide group is anticipated to be the most downfield signal, typically appearing in the range of δ 160-165 ppm. The carbons of the isoxazole ring are expected to resonate at approximately δ 155-160 ppm (C-3) and δ 100-105 ppm (C-4), with the carbon attached to the methoxy group (C-3) being more downfield. The methoxy carbon (O-CH₃) should appear around δ 55-60 ppm, and the N-methyl carbon (N-CH₃) is expected in the δ 30-35 ppm region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxamide) | 160 - 165 |

| C-3 (Isoxazole) | 155 - 160 |

| C-4 (Isoxazole) | 100 - 105 |

| O-CH₃ | 55 - 60 |

| N-CH₃ | 30 - 35 |

Note: Data are predicted based on analogous structures and may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching of the amide group is anticipated in the region of 1650-1680 cm⁻¹. The C=N stretching of the isoxazole ring would likely be observed around 1580-1620 cm⁻¹. The C-O-C stretching of the methoxy group and the isoxazole ring are expected to appear in the 1000-1300 cm⁻¹ region. The N-O stretching of the isoxazole may be found in the 900-950 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1650 - 1680 | Strong |

| C=N (Isoxazole) | 1580 - 1620 | Medium to Strong |

| C-O-C Stretch | 1000 - 1300 | Medium to Strong |

| N-O Stretch | 900 - 950 | Medium |

Note: Data are predicted based on analogous structures and may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₆H₈N₂O₃), the calculated molecular weight is approximately 156.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 156. The fragmentation pattern could involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 125, or the loss of the N-methoxy-N-methylcarbamoyl group to give the isoxazole ring fragment. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing a highly accurate mass measurement.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 156 | Molecular Ion |

| [M - OCH₃]⁺ | 125 | Loss of methoxy group |

| [M - CON(OCH₃)CH₃]⁺ | 83 | Loss of the amide side chain |

Note: Data are predicted based on analogous structures and may vary.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₆H₈N₂O₃), the theoretical elemental composition is as follows:

Table 5: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 46.15 |

| Hydrogen (H) | 5.16 |

| Nitrogen (N) | 17.94 |

| Oxygen (O) | 30.74 |

Experimental values obtained from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and elemental composition of the synthesized compound.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitative purity assessment. For this compound, a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would be used. The compound's purity would be indicated by the presence of a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid), would be appropriate. A pure sample of this compound should exhibit a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions. The purity can be quantified by integrating the area of the peak.

Solid-State Characterization (e.g., X-Ray Powder Diffraction)

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data regarding the solid-state characterization of this compound, including X-ray Powder Diffraction (XRPD) patterns.

While the synthesis of this compound is described in various chemical literature, these sources primarily focus on its role as an intermediate in the synthesis of more complex molecules. The available characterization data is typically limited to techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which confirm its molecular structure in solution.

Information regarding the crystalline structure, polymorphism, or other solid-state properties of this compound is not publicly available in the searched resources. Therefore, no data tables or detailed research findings on its solid-state characterization can be provided at this time.

Computational Chemistry and Theoretical Studies of N Methoxy N Methylisoxazole 3 Carboxamide

Molecular Modeling and Geometry Optimization

Molecular modeling is a fundamental computational tool used to represent and manipulate the three-dimensional structures of molecules. For N-methoxy-N-methylisoxazole-3-carboxamide, the process begins with constructing an initial 3D geometry. This initial structure is then subjected to geometry optimization, a computational procedure that systematically alters the coordinates of the atoms to find the most stable arrangement, corresponding to a minimum on the potential energy surface. mdpi.com

Various quantum mechanical methods are employed for this optimization. The Density Functional Theory (DFT) method, particularly with the B3LYP functional, is a popular choice for its balance of accuracy and computational cost. researchgate.net This is often paired with a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to describe the electronic orbitals. researchgate.net The optimization calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are close to zero and the energy of the system is minimized. mdpi.com The resulting optimized geometry represents the most probable conformation of the molecule in the gas phase and serves as the foundation for all subsequent computational analyses. mdpi.comresearchgate.net

Electronic Structure Calculations for Reactivity Prediction

Once the optimized geometry is obtained, electronic structure calculations are performed to understand the distribution of electrons within the molecule and to predict its chemical reactivity. researchgate.net These calculations provide crucial information about the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Other reactivity descriptors derived from these calculations include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of an atom to attract bonding electrons.

Chemical Hardness: A measure of resistance to change in electron distribution.

Additionally, Molecular Electrostatic Potential (MESP) maps can be generated. These maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), thereby identifying potential sites for intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole (B147169) Carboxamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For the isoxazole carboxamide class, 3D-QSAR studies have been instrumental in identifying the key structural features required for their biological function, such as acting as farnesoid X receptor (FXR) agonists. nih.gov

In a typical 3D-QSAR study, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov These methods build statistical models by aligning a set of structurally related molecules (the training set) and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The models then correlate variations in these fields with the observed biological activity (e.g., pEC₅₀ values). nih.gov

A study on isoxazole derivatives as FXR agonists demonstrated the development of robust CoMFA and CoMSIA models with strong predictive ability. nih.gov The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred). nih.gov

| Model | q² | r² | r²_pred | Field Contributions (%) |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Steric: 55.4, Electrostatic: 44.6 |

| CoMSIA | 0.706 | 0.969 | 0.866 | Steric: 11.1, Electrostatic: 25.8, Hydrophobic: 26.3, H-bond Donor: 30.3, H-bond Acceptor: 6.5 |

The contour maps generated from these models reveal that features like hydrophobicity at the R2 group and the presence of an electronegative group at the R3 position are crucial for the agonistic activity of these isoxazole compounds. nih.gov Such QSAR models serve as powerful predictive tools for designing new, more potent compounds and for virtual screening of chemical libraries. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like an isoxazole carboxamide derivative) when bound to a specific target protein. nih.govmdpi.com This technique is essential for understanding the binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand into the binding site of the protein and using a scoring function to evaluate and rank different binding poses. For isoxazole carboxamides targeting the farnesoid X receptor (FXR), docking studies have elucidated the specific interactions driving their binding affinity. nih.gov

To further refine and validate the docking results, molecular dynamics (MD) simulations are often performed. mdpi.com An MD simulation tracks the movements of the ligand and protein atoms over time, providing insights into the stability of the binding pose and the flexibility of the protein-ligand complex. mdpi.comnih.gov

Studies on isoxazole derivatives binding to the FXR ligand-binding domain have identified several key amino acid residues involved in the interaction. nih.gov

| Interaction Type | Interacting Residues |

|---|---|

| Hydrophobic Interactions | LEU287, MET290, ALA291, HIS294, VAL297 |

| Salt Bridges | ARG331, HIS447 |

| Hydrogen Bonds | HIS447 |

These simulations revealed that hydrophobic interactions with residues in helix H3 of the receptor are critical. nih.gov Furthermore, specific residues like ARG331 and HIS447 were found to form significant salt bridges and hydrogen bonds, anchoring the ligand within the binding pocket. nih.gov Such detailed understanding of ligand-target interactions is vital for the rational design and optimization of selective and potent inhibitors or agonists. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isoxazole Carboxamide Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of isoxazole (B147169) carboxamides can be dramatically altered by the introduction of different functional groups on the isoxazole ring and the carboxamide moiety. kuey.net These modifications influence physicochemical properties, which in turn dictate the compound's potency, selectivity, and metabolic stability. kuey.net Studies have demonstrated a wide spectrum of biological effects for these derivatives, including anticancer, antimicrobial, and anti-inflammatory activities. kuey.netnih.govrsc.org

In the context of anticancer research, the antiproliferative activity of isoxazole carboxamides is highly dependent on the substituents. For instance, a study on 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives revealed that their efficacy against various cancer cell lines was dictated by the groups attached to the carboxamide's nitrogen atom. nih.gov While most synthesized compounds in this series showed weak activity against cell lines like Hep3B or MCF-7, this was attributed to the unsubstituted 3-phenyl ring. nih.gov Previous research indicated that substituting the 3-phenyl ring with halogens like fluorine or chlorine improved activity against these specific cell lines. nih.gov

Another study investigating 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles found that substitutions at the para-position of the 3-phenyl ring significantly impacted their ability to inhibit chitin (B13524) synthesis. nih.gov The introduction of small alkyl groups (such as methyl, ethyl, propyl) or halogens (F, Cl, Br) tended to enhance activity slightly. nih.gov Conversely, bulky groups like t-butyl or electron-withdrawing groups such as nitro (NO₂) and trifluoromethyl (CF₃) led to a drastic decrease in activity. nih.gov The activity of a derivative with a CF₃ group was 100 times lower than one with a CH₃ group. nih.gov

The following table summarizes the influence of various substituents on the anticancer activity of selected isoxazole carboxamide derivatives against different cancer cell lines, as measured by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Substituent on N-phenyl ring | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2a | 4-chloro | HeLa | 0.91 | researchgate.net |

| 2a | 4-chloro | Hep3B | 8.02 | researchgate.net |

| 2a | 4-chloro | B16F1 | 7.55 | nih.gov |

| 2e | 4-(t-butyl) | B16F1 | 0.079 | nih.gov |

| 2b (chloro-fluoro) | 2-chloro-4-fluoro | HeLa | 0.11 µg/ml | eurekaselect.com |

| 2c (chloro-fluoro) | 3-chloro-4-fluoro | MCF-7 | 1.59 µg/ml | eurekaselect.com |

Modulation of Receptor Binding Affinity and Selectivity

Structural modifications to isoxazole carboxamide derivatives are a key strategy for fine-tuning their binding affinity and selectivity for specific biological targets. kuey.net This is crucial for developing compounds that act on a desired receptor while minimizing off-target effects.

One area of investigation is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in chronic pain. nih.gov Certain isoxazole-4-carboxamide derivatives act as negative allosteric modulators of these receptors. nih.gov They bind to regulatory sites distinct from the glutamate-binding domain, altering the receptor's kinetic properties by prolonging deactivation and accelerating desensitization, which can help reduce excessive excitatory signals associated with pain. nih.gov Studies using whole-cell patch clamp techniques have shown that these derivatives can be potent inhibitors of AMPA receptor activity. nih.govnih.gov

In a different therapeutic area, trisubstituted isoxazoles have been developed as selective allosteric inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt), a target for autoimmune diseases. Structure-activity relationship studies revealed that modifications at the C-4 and C-5 positions of the isoxazole ring are critical for potency and selectivity. dundee.ac.uk The binding affinity of these compounds for the RORγt ligand-binding domain (LBD) was assessed using a thermal shift assay, which measures the change in the protein's melting temperature (ΔTm) upon ligand binding. A higher ΔTm indicates more stable binding. dundee.ac.uk The most potent compounds exhibited the highest ΔTm values, confirming their strong binding affinity. dundee.ac.uk Furthermore, these isoxazole derivatives showed improved selectivity for RORγt over other nuclear receptors like PPARγ, a significant advantage over previous compounds. dundee.ac.uk

The data below illustrates how different substituents on the isoxazole core affect binding to the RORγt LBD.

| Compound | Key Structural Feature | RORγt Potency (IC₅₀, nM) | Thermal Shift (ΔTm, °C) | Reference |

|---|---|---|---|---|

| 3 | Ether linker | 14 ± 1 | 4.9 | dundee.ac.uk |

| 6 | Thioether linker | 13 ± 2 | 6.4 | dundee.ac.uk |

| 9 | Fluoro substituent | 30 ± 3 | 4.1 | dundee.ac.uk |

| 10 | C-5 pyrrole (B145914) | 28 ± 1 | 3.1 | dundee.ac.uk |

| 11 | C-5 pyrazole (B372694) | 50 ± 2 | 3.0 | dundee.ac.uk |

| 12 | C-5 imidazole (B134444) | 1100 ± 100 | No response | dundee.ac.uk |

Pharmacophore Generation for Target Identification

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This ligand-based approach defines the key supramolecular interactions, such as hydrophobic regions, hydrogen bond acceptors or donors, and aromatic features, that are required to block a target's biological activity. nih.gov

For isoxazole derivatives, pharmacophore models can be generated from a set of known active compounds to guide the search for new, potentially more potent molecules. nih.gov For example, a pharmacophore model was developed for inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy. nih.gov By aligning a series of active compounds, the model identified three critical chemical features for IGF-1R inhibition: one aromatic hydrophobic (HyD/Aro) feature, one general hydrophobic (HyD) feature, and one hydrogen bond acceptor (HBA) feature. nih.gov This validated model was then used to screen databases for existing drugs that fit the pharmacophore, successfully identifying a potential new inhibitor. nih.gov The isoxazole ring itself is often considered a key pharmacophore for antiproliferative activities in many derivatives. nih.gov

Design Principles for Enhanced Efficacy and Potency

The collective findings from SAR and SPR studies provide a set of guiding principles for the rational design of new isoxazole carboxamide derivatives with improved therapeutic properties. kuey.netdundee.ac.uk

Substitution on Aromatic Rings is Key: The biological activity of phenyl-isoxazole-carboxamides is highly sensitive to the substitution pattern on the phenyl rings. For anticancer activity, halogen (F, Cl) substitution on the 3-phenyl ring of the isoxazole core can increase potency against certain cancer cell lines. nih.gov On the N-phenyl carboxamide portion, a para-position t-butyl group has been shown to result in the most potent activity against melanoma cells. nih.gov

Control of Steric and Electronic Properties: There is a clear relationship between the size and electronic nature of substituents and biological activity. For chitin synthesis inhibitors, small alkyl groups and halogens at the para-position of the 3-phenyl ring are favorable, while bulky (e.g., t-butyl) or strongly electron-withdrawing (e.g., NO₂, CF₃) groups are detrimental to activity. nih.gov

Allosteric Site Optimization for Selectivity: For targets like RORγt, modifying the isoxazole core can enhance binding to allosteric sites and improve selectivity. dundee.ac.uk Replacing a carbon at the C-4 position with a nitrogen atom and exploring different linkers (e.g., ether, thioether) at this position can significantly boost potency. dundee.ac.uk Furthermore, substitutions at the C-5 position of the isoxazole with small heterocyclic rings like pyrrole or pyrazole are well-tolerated and maintain high binding affinity. dundee.ac.uk

The Isoxazole as a Core Scaffold: The isoxazole heterocycle is a versatile and effective scaffold in medicinal chemistry, often acting as a primary pharmacophore for antiproliferative and other biological activities. nih.govnih.gov Its structure can be systematically modified to enhance potency, improve pharmacokinetic profiles, and increase selectivity, making it a valuable starting point for the development of novel therapeutics. nih.govrsc.org

Broader Applications and Significance of N Methoxy N Methylisoxazole 3 Carboxamide Analogues

Intermediate in Pharmaceutical Development

Analogues of N-methoxy-N-methylisoxazole-3-carboxamide are pivotal in the field of medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of therapeutic agents. The isoxazole-carboxamide core provides a stable and synthetically accessible framework that can be functionalized to interact with various biological targets.

Research has demonstrated the potential of these analogues in developing new anticancer agents. For instance, a series of phenyl-isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines. These studies have shown that modifications to the phenyl ring and the carboxamide group can lead to compounds with potent and selective anticancer activity. nih.govnih.govnih.gov

One study focused on the synthesis of novel 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives and their evaluation as antiproliferative agents. The results indicated that some of these compounds exhibited significant activity against melanoma, colon cancer, and liver cancer cell lines. nih.govnih.gov Another study synthesized a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives and tested their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several of these analogues displayed promising antitubercular activity. researchgate.net

The development of these compounds underscores the importance of the this compound scaffold in generating diverse libraries of molecules for drug discovery programs. The ease of synthesis and the ability to introduce a variety of substituents make it an attractive starting point for identifying new lead compounds.

Table 1: Anticancer Activity of Selected Isoxazole-Carboxamide Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2a | B16F1 (Melanoma) | 7.55 | nih.gov |

| Colo205 (Colon) | 10.25 | nih.gov | |

| HepG2 (Liver) | 40.85 | nih.gov | |

| HeLa (Cervical) | 25.65 | nih.gov | |

| Compound 2e | B16F1 (Melanoma) | 0.079 | nih.gov |

| Compound 10 | Vero (Normal) | >100 | researchgate.net |

| HepG2 (Liver) | >100 | researchgate.net | |

| Compound 14 | M. tuberculosis H37Rv | 3.125 | researchgate.net |

Agrochemical Development (e.g., Herbicides, Fungicides, Pesticides)

The isoxazole-carboxamide structural motif is also a cornerstone in the development of modern agrochemicals. Analogues of this compound have been investigated for their potential as herbicides, fungicides, and pesticides, contributing to crop protection and food security.

In the realm of fungicides, carboxamide derivatives are well-known for their efficacy as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net These compounds disrupt the mitochondrial respiratory chain in fungi, leading to their death. The N-methoxy-pyrazole-carboxamide structure, a close analogue, has been successfully incorporated into commercial fungicides, demonstrating the utility of the N-methoxyamide functionality in targeting fungal pathogens. nih.govresearchgate.netmdpi.com

Furthermore, isoxazole (B147169) and isoxazoline (B3343090) carboxamides have been patented for their herbicidal and insecticidal properties. nih.govgoogle.comwipo.intgoogleapis.comacs.org For instance, certain benzoyl isoxazole derivatives have been developed as herbicides for the control of weeds in various crops. googleapis.com Isoxazoline derivatives, which share a similar heterocyclic core, have emerged as a significant class of insecticides due to their novel mode of action. acs.org The versatility of the isoxazole carboxamide scaffold allows for the fine-tuning of its biological activity to target specific pests while minimizing harm to non-target organisms. The development of safeners for use with isoxazole-based herbicides is also an active area of research to enhance crop safety. epo.org

Materials Science Applications

The unique electronic and structural properties of the isoxazole ring have led to the exploration of its derivatives, including carboxamide analogues, in the field of materials science. While specific applications of this compound itself are still emerging, the broader class of isoxazole-based materials shows significant promise.

Isoxazole derivatives are being investigated for their potential use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.comrsc.orgbeilstein-journals.orgktu.edu The electron-deficient nature of the isoxazole ring can be harnessed to create materials with specific charge-transport properties. The ability to introduce various functional groups onto the isoxazole core allows for the tuning of the material's electronic and photophysical characteristics, which is crucial for optimizing the performance of electronic devices.

Moreover, the isoxazole moiety can be incorporated into polymer backbones to create novel polymeric materials with tailored thermal and mechanical properties. The synthesis of polymers containing heterocyclic rings like isoxazole is an active area of research with potential applications in advanced coatings, films, and engineering plastics.

Contribution to the Discovery of Novel Chemical Entities with Tailored Properties

The this compound framework serves as an excellent example of a "privileged scaffold" in medicinal and agrochemical chemistry. This term refers to a molecular structure that is capable of providing ligands for more than one type of biological target by making specific structural modifications.

The synthetic tractability of the isoxazole ring and the carboxamide linker allows for the systematic exploration of chemical space. By introducing different substituents at various positions of the molecule, chemists can fine-tune its properties, such as solubility, metabolic stability, and binding affinity to a specific target. This approach has led to the discovery of numerous novel chemical entities with highly tailored biological activities.

For example, the anticancer isoxazole-carboxamide derivatives mentioned earlier were developed by modifying the substituents on the phenyl ring, leading to compounds with improved potency and selectivity. nih.govnih.gov Similarly, in the agrochemical field, the variation of substituents on the isoxazole and carboxamide moieties has resulted in the identification of potent and selective fungicides and herbicides. nih.govmdpi.com This ability to systematically modify the core structure and observe the corresponding changes in biological activity is fundamental to the process of drug discovery and the development of new agrochemicals.

Future Research Directions and Unaddressed Challenges in Isoxazole Carboxamide Chemistry

The field of medicinal chemistry continues to explore the therapeutic potential of isoxazole-based compounds. While significant progress has been made, several areas require further investigation to fully harness the capabilities of molecules like N-methoxy-N-methylisoxazole-3-carboxamide and its analogues. Future research is poised to address existing challenges and unlock new opportunities in drug discovery and development.

Q & A

Q. What strategies enhance the bioactivity of this compound analogs?

- Answer :

- SAR Studies : Modify the methoxy group to ethoxy or trifluoromethoxy to alter lipophilicity (logP).

- Bioisosteres : Replace the isoxazole ring with thiazole or pyrazole.

- Prodrug Design : Introduce ester linkages for improved membrane permeability.

Test analogs in enzyme inhibition assays (e.g., COX-2 or kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.